Dipalmitoylphosphatidylserine

Catalog No.
S612527
CAS No.
3036-82-6
M.F
C38H74NO10P
M. Wt
736 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipalmitoylphosphatidylserine

CAS Number

3036-82-6

Product Name

Dipalmitoylphosphatidylserine

IUPAC Name

(2S)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid

Molecular Formula

C38H74NO10P

Molecular Weight

736 g/mol

InChI

InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)/t34?,35-/m0/s1

InChI Key

KLFKZIQAIPDJCW-HTIIIDOHSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Synonyms

dipalmitoylphosphatidylserine, DPPS

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Liposome Formation

DPPS plays a crucial role in creating liposomes, microscopic spheres formed by a phospholipid bilayer similar to cell membranes. These liposomes serve as versatile tools in various research areas, including:

  • Drug Delivery Systems: Liposomes can encapsulate therapeutic agents, protecting them from degradation and facilitating targeted delivery to specific cells or tissues .
  • Vaccine Development: Liposomes can be used as adjuvants, enhancing the immune response to vaccines by mimicking the structure of pathogens .
  • Membrane Mimetics: Liposomes can be employed to model cellular membranes in studies on membrane-associated processes like protein-lipid interactions and membrane fluidity .

DPPS, along with other phospholipids, is a crucial component in forming stable and well-defined liposomes with desired properties, making them suitable for various research applications.

Model Membranes

DPPS can be used to create model membranes, simplified systems mimicking the structure and function of natural cellular membranes. These model membranes serve as valuable tools for studying:

  • Membrane Protein Function: By incorporating specific membrane proteins into DPPS-based membranes, researchers can investigate their activity, interaction with other molecules, and response to external stimuli .
  • Membrane Biophysics: DPPS membranes allow researchers to study fundamental biophysical properties of membranes, such as fluidity, permeability, and phase transitions, which are crucial for understanding cellular processes .

Due to its well-defined properties and ease of manipulation, DPPS is a preferred choice for creating model membranes that offer valuable insights into membrane structure and function.

Other Research Applications

Beyond liposome formation and model membranes, DPPS finds applications in other areas of scientific research:

  • Studying the Role of Phosphatidylserine: As a specific type of phospholipid, DPPS can be used to investigate the role of phosphatidylserine in various cellular processes, such as signal transduction, apoptosis (programmed cell death), and membrane curvature regulation .
  • Nanoparticle Design: DPPS can be incorporated into the design of nanoparticles for various purposes, including drug delivery, imaging, and biosensing .

Dipalmitoylphosphatidylserine (DPPS) is a phospholipid, a type of fat molecule found in cell membranes. It consists of a glycerol backbone linked to two fatty acid chains (palmitic acid) and a phosphate group linked to the amino acid L-serine []. DPPS is naturally present in the brain tissue and plays a crucial role in scientific research, particularly in studies related to brain function and cognitive health.


Molecular Structure Analysis

The key feature of DPPS's structure is its amphipathic nature. The two palmitic acid chains are long and hydrophobic (water-fearing), while the phosphate group and serine are hydrophilic (water-loving). This creates a head group (phosphate and serine) that is attracted to water and a tail group (palmitic acid chains) that is repelled by water. This amphipathicity allows DPPS to form the bilayer structure that is the foundation of cell membranes [].

Another notable aspect is the chirality of the serine group. DPPS contains L-serine, a specific isomer with a particular spatial arrangement of its atoms []. This specific form is crucial for its biological function.


Chemical Reactions Analysis

Synthesis

The specific synthesis of DPPS can be achieved through various methods, often involving enzymatic reactions. One method utilizes phosphatidylserine synthase, an enzyme that catalyzes the reaction between L-serine and phosphatidate (a precursor molecule) [].

Balanced Chemical Equation:

L-serine + phosphatidate → DPPS + H2O (1)

Decomposition

Phospholipases are enzymes that can break down DPPS into its constituent parts. For example, phospholipase A2 cleaves one of the fatty acid chains from the glycerol backbone [].


Physical And Chemical Properties Analysis

Data on the specific physical properties of DPPS is limited. However, as a phospholipid, it is expected to have a high melting point, low solubility in water, and good solubility in organic solvents [].

The mechanism of action of DPPS is still under investigation, but research suggests it plays a role in several cellular processes:

  • Membrane Structure and Function: DPPS helps maintain the structure and fluidity of cell membranes, which is critical for various cellular functions like communication and transport [].
  • Cellular Signaling: DPPS might be involved in cell signaling pathways by interacting with specific proteins in the cell membrane [].
  • Neuroprotection: Some studies suggest DPPS may have neuroprotective properties, potentially protecting brain cells from damage [].

XLogP3

9.9

Dates

Modify: 2023-08-15

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